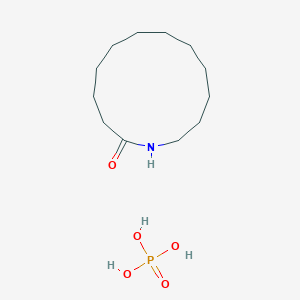

Azacyclotridecan-2-one;phosphoric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

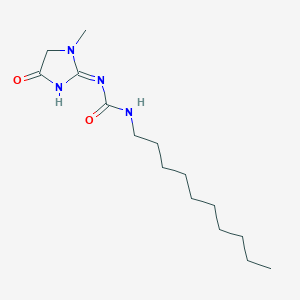

It belongs to the group of macrocyclic lactams and is primarily used as a monomer in the production of engineering plastics, such as nylon-12 and copolyamides . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is widely used in various industrial and scientific applications due to its acidic properties and ability to act as a catalyst in chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane . The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt(II) acetate, to produce a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to form cyclododecanone, which is then reacted with hydroxylamine to produce cyclododecanone oxime . The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield azacyclotridecan-2-one .

Industrial Production Methods: In industrial settings, an alternative process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride . The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to azacyclotridecan-2-one by heating to 160°C . This method offers an overall yield of up to 93% .

Analyse Chemischer Reaktionen

Types of Reactions: Azacyclotridecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be polymerized through ring-opening polymerization to form nylon-12 . Phosphoric acid, being a strong acid, participates in acid-base reactions and can act as a catalyst in esterification and dehydration reactions .

Common Reagents and Conditions: Common reagents used in the reactions of azacyclotridecan-2-one include hydroxylamine for oxime formation and strong acids for the Beckmann rearrangement . Phosphoric acid is often used in combination with alcohols for esterification reactions and with dehydrating agents for dehydration reactions .

Major Products Formed: The major product formed from the polymerization of azacyclotridecan-2-one is nylon-12, a versatile engineering plastic . Phosphoric acid reactions typically yield esters and anhydrides, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Azacyclotridecan-2-one is extensively used in the production of nylon-12, which finds applications in the automotive, electronics, and textile industries due to its high strength and thermal stability . Phosphoric acid is used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in biochemical assays, and a component in the preparation of phosphate buffers for biological research .

Wirkmechanismus

The mechanism of action of azacyclotridecan-2-one involves its polymerization through ring-opening polymerization, where the lactam ring is opened and polymerized to form long chains of nylon-12 . Phosphoric acid acts as a proton donor in acid-base reactions and as a catalyst in esterification and dehydration reactions by facilitating the removal of water molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to azacyclotridecan-2-one include other macrocyclic lactams such as caprolactam and enantholactam . Phosphoric acid is similar to other mineral acids like sulfuric acid and hydrochloric acid in terms of its acidic properties .

Uniqueness: Azacyclotridecan-2-one is unique due to its ability to form nylon-12, which has superior properties compared to other polyamides . Phosphoric acid is unique in its ability to act as both a catalyst and a reagent in a wide range of chemical reactions, making it highly versatile in scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

88108-32-1 |

|---|---|

Molekularformel |

C12H26NO5P |

Molekulargewicht |

295.31 g/mol |

IUPAC-Name |

azacyclotridecan-2-one;phosphoric acid |

InChI |

InChI=1S/C12H23NO.H3O4P/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;1-5(2,3)4/h1-11H2,(H,13,14);(H3,1,2,3,4) |

InChI-Schlüssel |

WSIKWUFSTIECLV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCC(=O)NCCCCC1.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)